molecular formula C11H20NO2Cl B193167 trans-4-Cyclohexyl-L-proline hydrochloride CAS No. 90657-55-9

trans-4-Cyclohexyl-L-proline hydrochloride

Cat. No. B193167
CAS RN: 90657-55-9
M. Wt: 233.73 g/mol
InChI Key: BHGFUQJUTOVQOS-UXQCFNEQSA-N
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Description

“trans-4-Cyclohexyl-L-proline hydrochloride” is a chemical compound with the molecular formula C11H20ClNO2 . It is an intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as Fosinopril .


Synthesis Analysis

A nine-step synthesis of trans 4-cyclohexyl-L-proline has been developed on a laboratory scale . The product is an intermediate in the preparation of fosinopril, an effective hypotensive drug. The total yield of the synthesis was 25%, and the final product was 99.7% pure .

Scientific Research Applications

1. Organic Synthesis

Trans-4-Hydroxy-L-proline is a critical component in the synthesis of N-aryl pyrroles, a valuable class of organic compounds. Using copper iodide as a mediator, it serves as an effective nucleophilic coupling partner with aryl halides (Reddy, Kumar, & Rao, 2011). Additionally, trans-4-Hydroxy-L-proline has been utilized to create polyfluorinated proline derivatives, which demonstrate significant potential as catalysts in various chemical reactions, such as the aldol reaction and copper(I)-catalyzed allylic oxidation (Fache & Piva, 2003).

2. Biochemical Applications

In biochemistry, trans-4-Hydroxy-L-proline plays a crucial role. It acts as an intermediate in the biosynthesis of various bioactive compounds. For example, in the antibiotic etamycin, it's an intermediate synthesized from L-proline during the formation of peptide-bound cis-4-hydroxy-D-proline residue (Katz, Kamal, & Mason, 1979). Additionally, it has been used to produce optically active trans-4-cyclohexyl-L-proline, an intermediate in the preparation of the hypotensive drug fosinopril (Kalisz et al., 2005).

3. Microbial and Industrial Production

In recent years, advancements in metabolic engineering have been applied to microorganisms for the efficient production of trans-4-hydroxy-L-proline. This includes discovering new hydroxylases and constructing microbial cell factories for improved biosynthetic pathways (Zhang et al., 2021). Such innovations are crucial for its large-scale industrial production, given its importance as a chiral building block in pharmaceutical synthesis.

4. Analytical Chemistry

Trans-4-Cyclohexyl-L-proline has been a subject of study in analytical chemistry, particularly in the development of methods for its quantification and analysis (Hu, 2010). This is crucial for quality control and assurance in pharmaceutical production.

Safety And Hazards

When handling “trans-4-Cyclohexyl-L-proline hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFUQJUTOVQOS-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510300
Record name (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1)
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Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Cyclohexyl-L-proline hydrochloride

CAS RN

90657-55-9
Record name L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)-
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Record name trans-4-Cyclohexyl-L-proline monohydrochloride
Source ChemIDplus
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Record name (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1)
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Record name trans-4-cyclohexyl-L-proline monohydrochloride
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Record name L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Thottathil, JL Moniot, RH Mueller… - The Journal of …, 1986 - ACS Publications
… To a suspension of 0.25 g (0.006 mol) of LAH in THF (20 mL) was added 0.5 g (0.002 mol) of solid trans-4cyclohexyl-L-proline hydrochloride (15) in portions with vigorous stirring and …
Number of citations: 186 pubs.acs.org

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